molecular formula C12H14N2O B15075049 2'-Cyano-2,2-dimethylpropionanilide CAS No. 81102-88-7

2'-Cyano-2,2-dimethylpropionanilide

Cat. No.: B15075049
CAS No.: 81102-88-7
M. Wt: 202.25 g/mol
InChI Key: UTEFQTWRANORDC-UHFFFAOYSA-N
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Description

2'-Cyano-2,2-dimethylpropionanilide is a substituted propionanilide derivative characterized by a cyano (-CN) group at the 2' position of the anilide ring and two methyl (-CH₃) groups on the adjacent carbons of the propionyl moiety. This structural configuration imparts distinct electronic and steric properties, making it a compound of interest in organic synthesis and agrochemical research.

Properties

CAS No.

81102-88-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(2-cyanophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15)

InChI Key

UTEFQTWRANORDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-2,2-dimethylpropionanilide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for 2’-Cyano-2,2-dimethylpropionanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Cyano-2,2-dimethylpropionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’-Cyano-2,2-dimethylpropionanilide involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2'-Cyano-2,2-dimethylpropionanilide with three analogs: 2'-Benzyl-2,2-dimethylpropionanilide, 4'-Trifluoromethyl-2,2-dimethylpropionanilide, and Cyantraniliprole. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 2' Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2'-Cyano-2,2-dimethylpropionanilide Cyano (-CN) Not explicitly provided Likely intermediate for agrochemicals
2'-Benzyl-2,2-dimethylpropionanilide Benzyl (-CH₂C₆H₅) C₁₈H₂₁NO 267.37 High lipophilicity; synthetic intermediate
4'-Trifluoromethyl-2,2-dimethylpropionanilide Trifluoromethyl (-CF₃) Not explicitly provided ~246.67* Electron-withdrawing group; used in complex syntheses (e.g., naphthyl derivatives)
Cyantraniliprole Cyano + pyrazole-carboxanilide C₁₉H₁₄BrClN₆O₂ 473.71 Broad-spectrum insecticide; targets ryanodine receptors

*Calculated from synthesis data in (37 g for 0.15 mol).

Structural and Electronic Differences

  • 2'-Cyano vs. 2'-Benzyl: The cyano group is a strong electron-withdrawing substituent, enhancing electrophilicity at the anilide ring. In contrast, the benzyl group in 2'-Benzyl-2,2-dimethylpropionanilide introduces steric bulk and lipophilicity, favoring hydrophobic interactions .
  • 2'-Cyano vs. 4'-Trifluoromethyl: The trifluoromethyl group (-CF₃) in the 4' position provides both electron-withdrawing and steric effects, altering reactivity in cross-coupling reactions (e.g., lithiation with n-butyllithium in THF/hexane) .
  • Comparison with Cyantraniliprole: Cyantraniliprole shares the cyano group but incorporates a pyrazole-carboxanilide backbone, enabling insecticidal activity via ryanodine receptor modulation. This highlights how minor structural changes (e.g., addition of halogens or carbamoyl groups) drastically alter bioactivity .

Biological Activity

2'-Cyano-2,2-dimethylpropionanilide, also known by its CAS number 81102-88-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : 2'-cyano-2,2-dimethylpropionanilide

The biological activity of 2'-cyano-2,2-dimethylpropionanilide is primarily attributed to its interaction with various biological targets. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : It can affect the expression of genes related to its biological activity, leading to altered cellular responses.

Biological Activities

Research has indicated that 2'-cyano-2,2-dimethylpropionanilide exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary research suggests that 2'-cyano-2,2-dimethylpropionanilide may have anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2'-cyano-2,2-dimethylpropionanilide:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to evaluate cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-725
A54930

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